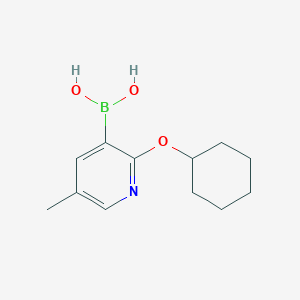

2-环己氧基-5-甲基吡啶-3-硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of boronic acid derivatives involves regioselective alkylation of heteroaromatic compounds, utilizing boronic acids as temporary regiocontrollers to achieve highly reactive quinone equivalents. This approach allows direct access to alkylation products without the common alkenylation derivatives resulting from quinones (Veguillas et al., 2011). Another method includes the condensation of aryl- and alkylboronic acids with dihydroxypyridine, leading to the formation of macrocycles and dendrimers (Christinat et al., 2007).

Molecular Structure Analysis

Studies on boronic acid compounds and their interactions with other molecules reveal diverse hydrogen-bonded architectures, including 1D, 2D, and 3D structures. These structures often incorporate cyclophane-type motifs, demonstrating the versatility of boronic acids in forming complex molecular assemblies (Rodríguez-Cuamatzi et al., 2009).

Chemical Reactions and Properties

Boronic acids are central to various organic reactions, including the highly enantioselective aza-Michael additions, showcasing their catalytic capabilities in facilitating reactions to produce densely functionalized cyclohexanes (Hashimoto et al., 2015). Additionally, their role in [3+2] dipolar cycloadditions with unsaturated carboxylic acids highlights their utility in synthesizing small heterocyclic products with high yields and regioselectivities (Zheng et al., 2010).

Physical Properties Analysis

The physical properties of 2-Cyclohexyloxy-5-methylpyridine-3-boronic acid and related compounds are intricate due to their complex molecular structures. These compounds exhibit diverse solid-state structures, facilitated by hydrogen bonding and other non-covalent interactions, which are crucial for their stability and reactivity (Bhogala et al., 2002).

Chemical Properties Analysis

The chemical properties of boronic acids are highlighted by their ability to participate in multicomponent reactions, leading to the synthesis of novel compounds with potential applications in medicinal and biological sciences. This versatility is demonstrated through various reactions, including the synthesis of imidazopyridine derivatives (Marandi, 2018).

科学研究应用

Boronic Acid Catalysis

Boronic acids are critical in catalysis, demonstrating versatility in organic synthesis. For instance, they are employed in catalyzing highly enantioselective reactions, such as the aza-Michael addition of hydroxamic acids to quinone imine ketals. This process highlights the utility of boronic acids in synthesizing densely functionalized cyclohexanes, which are valuable in developing pharmaceuticals and advanced materials (Hashimoto, Gálvez, & Maruoka, 2015).

Sensing Applications

Isoquinolinylboronic acids exhibit extraordinarily high affinities for diols at physiological pH, making them powerful tools for sensing applications. These compounds can bind to diol-containing biomolecules, like glucose, with significant fluorescence changes, enabling their use in biological sensing and diagnostics (Cheng, Ni, Yang, & Wang, 2010).

Synthesis of Heteroaromatic Compounds

Boronic acids facilitate the regioselective alkylation of heteroaromatic compounds, leading to the synthesis of various functionalized molecules. The reaction with 3-methyl substituted 2-quinonyl boronic acids provides direct access to 5,5-disubstituted cyclohexene-1,4-diones, showcasing the potential of boronic acids in constructing complex organic frameworks (Veguillas, Ribagorda, & Carreño, 2011).

Multicomponent Assembly of Nanostructures

Boronic acids play a pivotal role in the assembly of dendritic nanostructures. By condensing with dihydroxypyridine, boronic acids form macrocycles and dendrimers, highlighting their significance in nanotechnology and materials science for applications ranging from drug delivery systems to novel nanomaterials (Christinat, Scopelliti, & Severin, 2007).

Electroorganic Synthesis

The electrochemical oxidation of methylpyridines at boron-doped diamond electrodes demonstrates the role of boronic acids in electroorganic synthesis. This process allows for the selective oxidation of compounds, offering an environmentally friendly alternative for the synthesis of complex organic molecules and wastewater treatment (Iniesta, Michaud, Panizza, & Comninellis, 2001).

属性

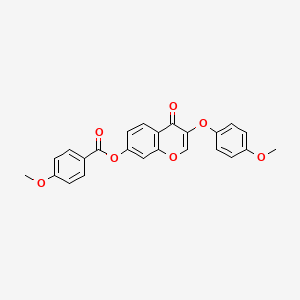

IUPAC Name |

(2-cyclohexyloxy-5-methylpyridin-3-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BNO3/c1-9-7-11(13(15)16)12(14-8-9)17-10-5-3-2-4-6-10/h7-8,10,15-16H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXEJKMXJOLPVKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1OC2CCCCC2)C)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-(Furan-2-ylmethyl)-5-phenylimidazol-2-yl]sulfanylacetamide](/img/structure/B2487008.png)

![7-Chloro-2-[(2-chlorophenyl)sulfanylmethyl]-3-(3,5-dimethylphenyl)quinazolin-4-one](/img/structure/B2487009.png)

![1-[(E)-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)-phenylmethylidene]amino]-3-phenylthiourea](/img/structure/B2487010.png)

![N-(3-chloro-4-methylphenyl)-2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2487012.png)

![1-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-1,2,4-triazole](/img/structure/B2487014.png)

![N-benzyl-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2487017.png)

![(2E)-2-cyano-N-cyclohexyl-3-[(2-methoxyphenyl)amino]prop-2-enamide](/img/structure/B2487021.png)

![2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2487024.png)